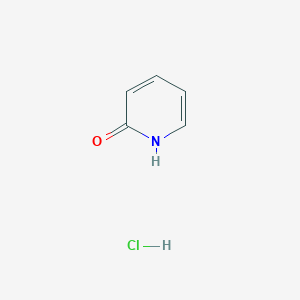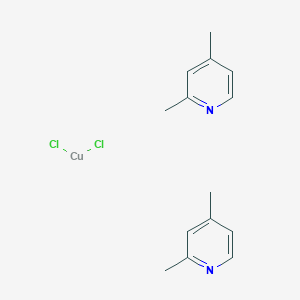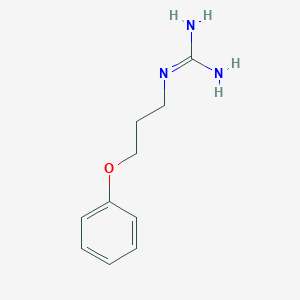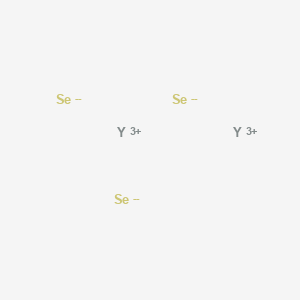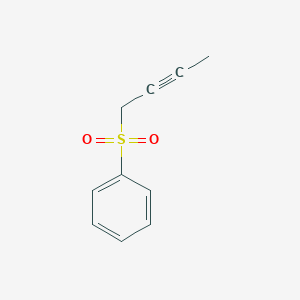
but-2-ynylsulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
but-2-ynylsulfonylbenzene: is an organic compound characterized by the presence of a sulfone group (SO₂) attached to a phenyl ring and a 2-butynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing sulfones involves the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Addition to Alkynes: The addition of sulfonyl groups to alkynes is also a viable method.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sulfones can undergo further oxidation to form sulfonic acids.
Substitution: Sulfones can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Sulfonic Acids: Formed from the oxidation of sulfones.
Sulfides: Formed from the reduction of sulfones.
Substituted Sulfones: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: but-2-ynylsulfonylbenzene, is used as a versatile intermediate in organic synthesis. It serves as a building block for the construction of various biologically active molecules and functional materials .
Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer activities .
Industry: In industrial applications, sulfones are used in the production of polymers, agrochemicals, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of sulfone, 2-butynyl phenyl, involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound a good Michael acceptor and facilitates nucleophilic attacks . The compound can also stabilize adjacent carbanions, making it useful in reactions that require the formation of carbanion intermediates .
Comparaison Avec Des Composés Similaires
Phenyl Sulfonylacetophenone: Used in similar synthetic pathways and reactions.
2-Propynyl Sulfone: Shares similar reactivity and applications in organic synthesis.
Uniqueness: but-2-ynylsulfonylbenzene, is unique due to its specific structure, which combines the reactivity of the sulfone group with the versatility of the 2-butynyl group. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
13603-84-4 |
|---|---|
Formule moléculaire |
C10H10O2S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
but-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1H3 |
Clé InChI |
JWQJKTANNHTZQP-UHFFFAOYSA-N |
SMILES |
CC#CCS(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CC#CCS(=O)(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
13603-84-4 |
Synonymes |
Sulfone, 2-butynyl phenyl, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


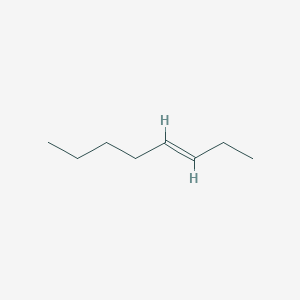

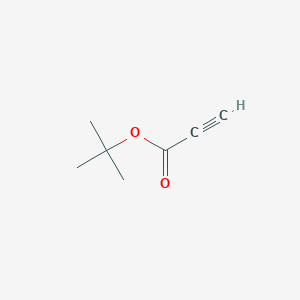

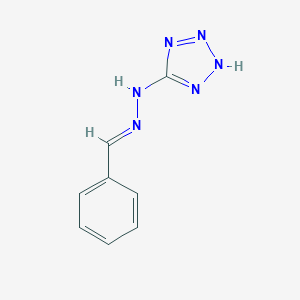
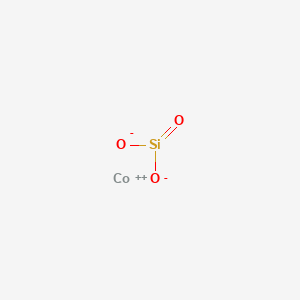
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
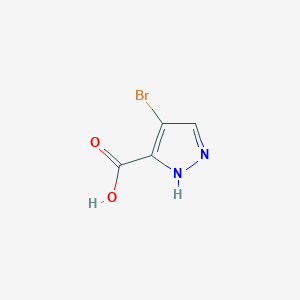
![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)
